molecular formula C9H16Cl2N4 B1443595 4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride CAS No. 1361114-20-6

4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride

Cat. No.: B1443595
CAS No.: 1361114-20-6
M. Wt: 251.15 g/mol
InChI Key: GUEROTXFKNRWLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their diverse pharmacological properties

Mechanism of Action

Target of Action

The primary target of 4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride is Protein Kinase B (PKB or Akt) . PKB is a crucial component of intracellular signaling pathways that regulate growth and survival . It is often deregulated in cancer, making inhibitors of PKB potential antitumor agents .

Mode of Action

This compound acts as an ATP-competitive inhibitor . It has been shown to provide nano-molar inhibitors with up to 150-fold selectivity for the inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The compound plays a significant role in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to the activation of PI3K . This, in turn, produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The binding of PKB to PI-3,4,5-P3 promotes the activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

Representative compounds of this compound have been shown to modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

Action Environment

It is known that the compound is stored at temperatures between 2 and 8 degrees celsius , suggesting that temperature could be a factor in its stability.

Biochemical Analysis

Biochemical Properties

4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with protein kinase B (PKB or Akt), a key enzyme in intracellular signaling pathways that regulate growth and survival . The compound acts as an inhibitor of PKB, thereby affecting the phosphorylation of downstream targets involved in cell proliferation and survival. Additionally, this compound has been shown to interact with other kinases, further influencing various signaling pathways .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of PKB leads to reduced phosphorylation of key substrates, such as glycogen synthase kinase 3 beta (GSK3β) and forkhead box O (FOXO) transcription factors, which are involved in cell cycle regulation and apoptosis . This results in altered gene expression and metabolic changes that can impact cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of PKB, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, thereby modulating various cellular processes. Additionally, the compound may interact with other kinases and proteins, further influencing cellular signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of PKB and other kinases, resulting in prolonged effects on cell signaling and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PKB activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . Threshold effects have been noted, where a certain dosage is required to achieve the desired inhibition of PKB and other kinases .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that can affect its activity and stability . These metabolic processes can influence the compound’s efficacy and duration of action, as well as its potential side effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization to target sites . Once inside the cell, the compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments within the cell, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules, such as PKB, and modulate their activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride typically involves the reaction of piperidine with pyrimidin-2-amine under specific conditions. One common method is the nucleophilic substitution reaction, where piperidine acts as the nucleophile and pyrimidin-2-amine as the electrophile. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction is typically carried out in an acidic medium.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used. The reaction is usually performed in anhydrous solvents like ether or THF.

  • Substitution: Nucleophilic substitution reactions can be achieved using alkyl halides in the presence of a base such as triethylamine (Et₃N).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and physical properties, making them suitable for various applications.

Scientific Research Applications

4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases. Its derivatives may be used as lead compounds in drug discovery and development.

  • Industry: The compound's properties make it useful in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • Piperidine derivatives: These compounds share the piperidine nucleus and exhibit similar pharmacological properties.

  • Pyrimidin-2-amine derivatives: These compounds contain the pyrimidin-2-amine moiety and are used in various chemical and biological applications.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities. Its derivatives may offer advantages over other compounds in terms of efficacy, selectivity, and safety.

Properties

IUPAC Name

4-piperidin-2-ylpyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2ClH/c10-9-12-6-4-8(13-9)7-3-1-2-5-11-7;;/h4,6-7,11H,1-3,5H2,(H2,10,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEROTXFKNRWLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC(=NC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 2
4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride
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4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride
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4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride
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4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 6
4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride

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